molecular formula C9H5Cl2N B1347122 1,5-Dichloroisoquinoline CAS No. 70810-23-0

1,5-Dichloroisoquinoline

Cat. No. B1347122
CAS RN: 70810-23-0
M. Wt: 198.05 g/mol
InChI Key: IKLNCVLTIQMRDB-UHFFFAOYSA-N
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Description

1,5-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is used in various chemical reactions and has been referenced in several technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of 1,5-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound with two chlorine atoms attached. The average mass of the molecule is 198.049 Da, and the monoisotopic mass is 196.979904 Da .


Chemical Reactions Analysis

1,5-Dichloroisoquinoline can participate in various chemical reactions. For instance, it can be used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It can also be used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .

Scientific Research Applications

Synthesis and Characterization in Organometallic Compounds

1,5-Dichloroisoquinoline is utilized in the synthesis of various organometallic compounds. For instance, a study describes the selective Suzuki cross-coupling of 1,3-dichloroisoquinoline with 1-naphthylboronic acids/esters, followed by the construction of the imidazo[1,5-b]isoquinoline ring. This process leads to the synthesis of axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes, showcasing the compound's potential in organometallic chemistry (Grande-Carmona et al., 2015).

Potential in Biochemical and Pharmacological Research

5-Aminoisoquinolin-1-one (5-AIQ), derived from 1-chloroisoquinoline, is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs). This compound is used widely as a biochemical and pharmacological tool to study the effects of PARP inhibition in various diseases, demonstrating the importance of isoquinoline derivatives in medical research (Threadgill, 2015).

Development of Chemotherapeutic Agents

1,5-Dichloroisoquinoline and its derivatives have been explored in the development of new chemotherapeutic agents. For example, studies have synthesized polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles from polyhalo isophthalonitriles, demonstrating significant growth inhibitory activities against various tumor cell lines. These findings highlight the potential of 1,5-Dichloroisoquinoline derivatives in cancer therapy (Yan et al., 2013).

Application in Molecular Docking and DNA Interaction Studies

The binding modes of isoquinoline derivatives with DNA have been studied, with implications for anticancer and neuroprotective drug development. For example, the groove binding mechanism of an organoselenocyanate derivative of isoquinoline with calf thymus DNA has been unveiled, suggesting its potential in therapeutic applications (Mati et al., 2013).

Exploration in Antimalarial and Antiviral Therapies

Chloroquine and its analogs, which include derivatives of 1,5-Dichloroisoquinoline, have been repurposed for effective and safe cancer therapies. These compounds, originally known for their antimalarial properties, have shown potential in sensitizing cancer cells to various drugs, enhancing the efficacy of conventional cancer therapies (Solomon & Lee,2009)

Mechanism of Action

Target of Action

The primary targets of 1,5-Dichloroisoquinoline are currently unknown. This compound is a derivative of isoquinoline, which is known to interact with various biological targets . .

Mode of Action

As a derivative of isoquinoline, it may share some of the parent compound’s interactions with biological targets

Biochemical Pathways

The biochemical pathways affected by 1,5-Dichloroisoquinoline are currently unknown. Isoquinoline and its derivatives are known to interact with various biochemical pathways

properties

IUPAC Name

1,5-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLNCVLTIQMRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305466
Record name 1,5-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloroisoquinoline

CAS RN

70810-23-0
Record name 70810-23-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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